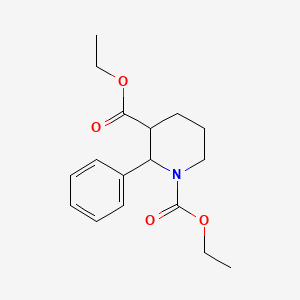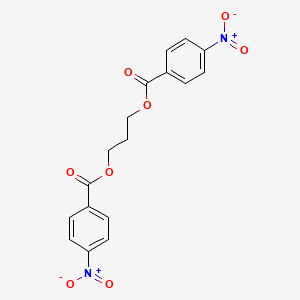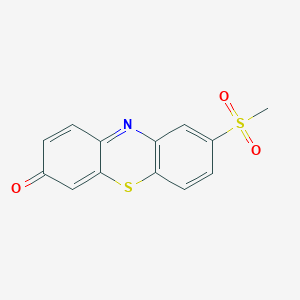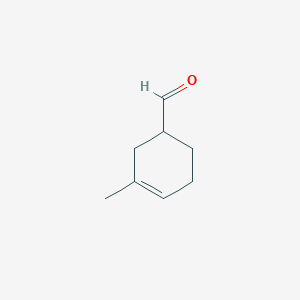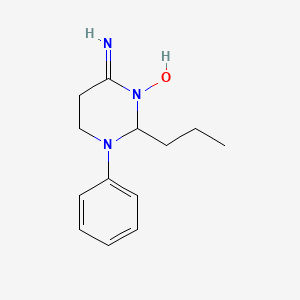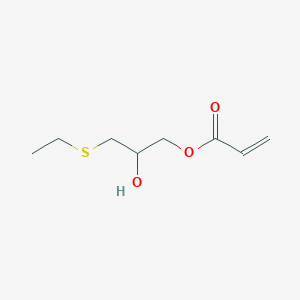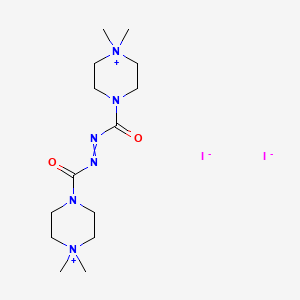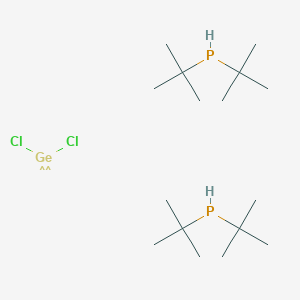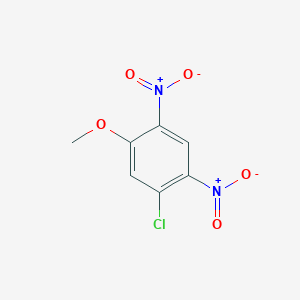
(Dichloromethyl)(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dichloromethyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a dichloromethyl group attached to a triphenylphosphine moiety. This compound is of interest in organic synthesis, particularly in the context of the Wittig reaction, where it serves as a precursor to phosphorus ylides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with dichloromethane in the presence of a strong base. One common method includes dissolving triphenylphosphine in an organic solvent, adding paraformaldehyde or formaldehyde, and then passing chlorine hydride gas through the solution. The resulting hydroxymethyl (triphenyl)phosphonium chloride is then treated with thionyl chloride, followed by heating and refluxing to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Dichloromethyl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyl lithium for deprotonation, and various electrophiles for substitution reactions. The Wittig reaction, which involves the formation of alkenes from aldehydes or ketones, is a notable reaction that utilizes this compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In the Wittig reaction, for example, the major products are substituted alkenes .
Wissenschaftliche Forschungsanwendungen
(Dichloromethyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Wirkmechanismus
The mechanism of action of (Dichloromethyl)(triphenyl)phosphanium chloride involves the formation of phosphorus ylides, which are key intermediates in the Wittig reaction. The ylide formation involves the deprotonation of the phosphonium salt, followed by nucleophilic attack on an electrophilic carbonyl compound to form the desired alkene .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in various reactions including the Wittig reaction.
Chloromethyl(triphenyl)phosphonium chloride: Similar in structure but with a chloromethyl group instead of a dichloromethyl group.
Methoxymethyl(triphenyl)phosphonium chloride: Used in similar reactions but with a methoxymethyl group.
Uniqueness
(Dichloromethyl)(triphenyl)phosphanium chloride is unique due to its specific functional group, which allows for distinct reactivity and applications in organic synthesis. Its ability to form ylides makes it particularly valuable in the Wittig reaction, providing precise control over the formation of alkenes .
Eigenschaften
CAS-Nummer |
57212-38-1 |
|---|---|
Molekularformel |
C19H16Cl3P |
Molekulargewicht |
381.7 g/mol |
IUPAC-Name |
dichloromethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C19H16Cl2P.ClH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1 |
InChI-Schlüssel |
UMJNMUCHAPLMLU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
